molecular formula C11H15NO3 B3945901 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid CAS No. 194482-48-9

6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid

Cat. No.: B3945901
CAS No.: 194482-48-9
M. Wt: 209.24 g/mol
InChI Key: WOVNLQWKGISOPF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid typically involves the reaction of cyclohex-3-enecarboxylic acid with allyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the allylcarbamoyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The allylcarbamoyl group plays a crucial role in binding to the target molecules, thereby exerting its effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid can be compared with other similar compounds, such as:

    6-Allylcarbamoyl-cyclohex-2-enecarboxylic acid: Similar structure but with a different position of the double bond.

    6-Allylcarbamoyl-cyclohexane-1-carboxylic acid: Lacks the double bond in the cyclohexane ring.

    6-Allylcarbamoyl-cyclohex-3-enecarboxamide: Contains an amide group instead of a carboxylic acid group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-(prop-2-enylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h2-4,8-9H,1,5-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVNLQWKGISOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC=CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325696
Record name 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194482-48-9
Record name 6-Allylcarbamoyl-cyclohex-3-enecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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